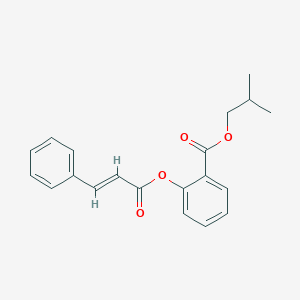
Isobutylsalicyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutylsalicyl cinnamate (IBSC) is a chemical compound that is commonly used in the cosmetic industry as a UV filter. It is a derivative of salicylic acid and cinnamic acid and is known for its ability to absorb UV radiation, which makes it an effective ingredient in sunscreens and other skincare products. In recent years, IBSC has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
Isobutylsalicyl cinnamate works by absorbing UV radiation and converting it into heat, which prevents the radiation from damaging the skin. It also has antioxidant properties, which protect the skin from oxidative stress. Isobutylsalicyl cinnamate has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Isobutylsalicyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may help to prevent the development of skin cancer. Isobutylsalicyl cinnamate has also been shown to improve skin hydration and to protect against UV-induced skin damage.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutylsalicyl cinnamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other UV filters. However, Isobutylsalicyl cinnamate has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low UV absorption capacity compared to other UV filters, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on Isobutylsalicyl cinnamate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Isobutylsalicyl cinnamate, such as in the treatment of skin diseases or as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of Isobutylsalicyl cinnamate and to determine its safety and efficacy in humans.
Synthesemethoden
Isobutylsalicyl cinnamate can be synthesized by reacting salicylic acid and cinnamic acid with isobutyl alcohol. The reaction is catalyzed by sulfuric acid and occurs under reflux conditions. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Isobutylsalicyl cinnamate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Isobutylsalicyl cinnamate has also been studied for its ability to protect against UV-induced skin damage and to improve skin hydration.
Eigenschaften
CAS-Nummer |
17140-04-4 |
|---|---|
Produktname |
Isobutylsalicyl cinnamate |
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)14-23-20(22)17-10-6-7-11-18(17)24-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+ |
InChI-Schlüssel |
KLWUCKSEMIGJSG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |
Synonyme |
2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



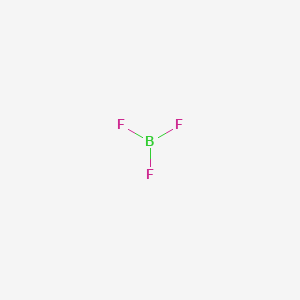
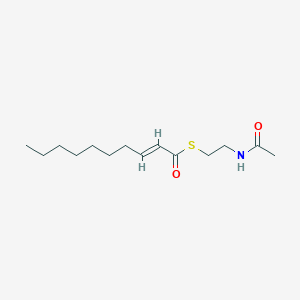

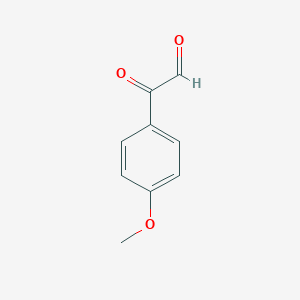

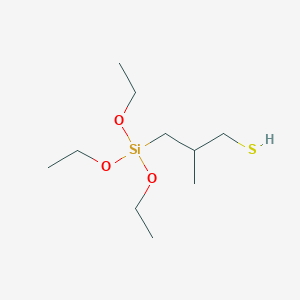

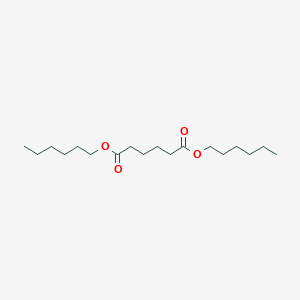


![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
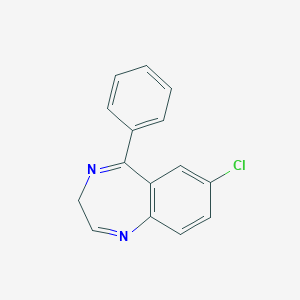
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
